ethyl 4-({4-chloro-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate
Description
Ethyl 4-({4-chloro-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate is a pyrrole-derived compound featuring a chloro-substituted pyrrolidine-dione core, a 3-(trifluoromethyl)phenyl group at position 1, and an ethyl 4-aminobenzoate moiety at position 3. Crystallographic software such as SHELX and ORTEP has been instrumental in resolving the structures of analogous compounds, enabling precise comparisons of substituent effects .
Properties
IUPAC Name |
ethyl 4-[[4-chloro-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O4/c1-2-30-19(29)11-6-8-13(9-7-11)25-16-15(21)17(27)26(18(16)28)14-5-3-4-12(10-14)20(22,23)24/h3-10,25H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEPPFGAYKGNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs
The primary analog for comparison is ethyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate (CAS: 303034-42-6), which shares the pyrrolidine-dione backbone but differs in substituent positioning and functional groups .
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
Electronic Effects :
- The 3-trifluoromethyl group in the target compound is strongly electron-withdrawing, reducing electron density on the pyrrole ring. In contrast, the 4-methoxy group in the analog is electron-donating, enhancing ring electron density. This difference impacts reactivity, such as susceptibility to nucleophilic attack or oxidative degradation.
Steric and Conformational Effects :
- Meta-substitution of the trifluoromethyl group (target) vs. para-substitution of methoxy (analog) alters steric interactions. The bulkier trifluoromethyl group may hinder molecular packing, affecting crystallinity or binding to biological targets.
Synthetic Accessibility :
- Introducing trifluoromethyl groups often requires specialized reagents (e.g., fluoroalkylation agents), whereas methoxy groups are typically installed via nucleophilic substitution or Ullmann coupling.
Crystallographic Insights
The use of programs like SHELXL (for refinement) and ORTEP-3 (for visualization) has enabled detailed comparisons of bond lengths, angles, and intermolecular interactions in analogous compounds . For example:
- The ethyl benzoate group’s position (3- vs. 4-) influences molecular planarity, affecting π-π stacking in crystal lattices.
- Trifluoromethyl groups exhibit shorter C-F bond lengths (~1.33 Å) compared to C-O bonds in methoxy groups (~1.43 Å), altering electronic polarization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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